![molecular formula C12H10N2O B2652857 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one CAS No. 1189749-36-7](/img/structure/B2652857.png)

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

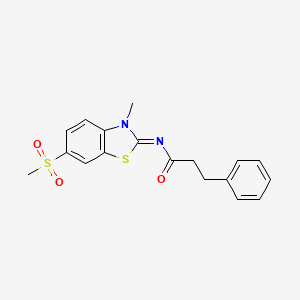

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, also known as “cyclopentanodiazepinone”, is a heterocyclic compound that is found in several natural products, including some important pharmaceuticals. It is a versatile building block for the synthesis of a variety of different molecules, and has been used in a range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Researchers have developed methods for synthesizing derivatives of 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, exploring different substituents and reaction conditions to create compounds with potential biological activities. For instance, Matsuo et al. (1985) synthesized 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones by dehydrative cyclization, noting moderate analgesic activity in some derivatives (Matsuo, Yoshida, Ohta, & Tanaka, 1985). Similarly, Cortés et al. (2007) reported on an efficient synthesis pathway for new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential as anticonvulsants and treatments for schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Pharmacological Potential

Some synthesized compounds exhibited promising pharmacological profiles. Duarte et al. (2007) investigated the antidepressant-like effects of 4-amine derivatives of dibenzocycloheptane, demonstrating significant reductions in immobility time in animal models without causing motor impairment (Duarte, Codeço Martins, Romeiro, & Monteiro de Lima, 2007).

Antiviral Research

Fader et al. (2011) discovered a series of 1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione inhibitors of HIV-1 capsid assembly, identifying compounds with improved antiviral activity through the optimization of the benzodiazepine scaffold (Fader, Bethell, Bonneau, et al., 2011).

Metabolic Studies

In vitro studies by Frigerio et al. (2010) on the metabolism of dibenzo[c,f]-[1,2]diazepine revealed the identification of two metabolites, providing insights into its metabolic pathways and potential pharmacokinetic properties (Frigerio, Negrini, Cappellini, Rotilio, Pascale, & Rossi, 2010).

Material Science Applications

Benzbiria et al. (2020) explored the use of a novel synthesized benzodiazepine as a corrosion inhibitor for copper in saline solutions, demonstrating significant inhibition efficiency and suggesting potential industrial applications (Benzbiria, Echihi, Belghiti, Thoume, Elmakssoudi, Zarrouk, Zertoubi, & Azzi, 2020).

Eigenschaften

IUPAC Name |

2,10-dihydro-1H-cyclopenta[b][1,5]benzodiazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-6-5-9-8(12)7-13-10-3-1-2-4-11(10)14-9/h1-4,7,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUHIPHPKLPYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)